molecular formula C17H13NO B2944888 8-Methoxy-11H-benzo[a]carbazole CAS No. 175660-54-5

8-Methoxy-11H-benzo[a]carbazole

Cat. No.: B2944888
CAS No.: 175660-54-5
M. Wt: 247.297
InChI Key: YRTPSOOIFFJPBY-UHFFFAOYSA-N
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Description

8-Methoxy-11H-benzo[a]carbazole is an organic compound with the molecular formula C17H13NO. It is a derivative of benzo[a]carbazole, featuring a methoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-11H-benzo[a]carbazole typically involves benzannulation strategies. These methods are crucial for constructing the carbazole core, which is a fundamental backbone in organic chemistry . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

8-Methoxy-11H-benzo[a]carbazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism by which 8-Methoxy-11H-benzo[a]carbazole exerts its effects involves its interaction with molecular targets and pathways. For example, its planar structure allows it to intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-11H-benzo[a]carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-methoxy-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-19-12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)18-16/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPSOOIFFJPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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